Cas no 94-66-6 (2-(prop-2-en-1-yl)cyclohexan-1-one)

2-(prop-2-en-1-yl)cyclohexan-1-one structure
94-66-6 structure
Product Name:2-(prop-2-en-1-yl)cyclohexan-1-one
CAS番号:94-66-6
MF:C9H14O
メガワット:138.206862926483
MDL:MFCD00043548
CID:34757
PubChem ID:78944
Update Time:2024-10-25

2-(prop-2-en-1-yl)cyclohexan-1-one 化学的及び物理的性質

名前と識別子

    • 2-allylcyclohexan-1-one
    • 2-Allylcyclohexanone
    • 2-prop-2-enylcyclohexan-1-one
    • o-Allylcyclohexanone
    • Cyclohexanone,2-(2-propenyl)- (9CI)
    • Cyclohexanone, 2-allyl- (6CI,7CI,8CI)
    • 2-(2-Propenyl)-Cyclohexanone
    • NSC 128921
    • Cyclohexanone, 2-(2-propenyl)-
    • Cyclohexanone, 2-allyl-
    • Cyclohexanone, 2-(2-propen-1-yl)-
    • 2-(2-Propenyl)cyclohexanone
    • UPGHEUSRLZSXAE-UHFFFAOYSA-N
    • 2-(prop-2-en-1-yl)cyclohexan-1-one
    • NSC128921
    • 2-allyl-cyclohexanone
    • 2-allyl cyclohexanone
    • 2-allyl-cyclohexan-1-one
    • Cyclohexanone, 2-allyl- (8CI)
    • 2-(prop-2-en-
    • 2-(2-Propen-1-yl)cyclohexanone (ACI)
    • Cyclohexanone, 2-(2-propenyl)- (9CI)
    • Cyclohexanone, 2-allyl- (6CI, 7CI, 8CI)
    • F8882-7572
    • EN300-268221
    • 2-(prop-2-en-1-yl)cyclohexanone
    • STL301914
    • 2-Allylcyclohexanone, >/=97%
    • SY052152
    • SCHEMBL528992
    • AS-35729
    • AI3-07009
    • EINECS 202-352-2
    • MFCD00043548
    • DB-057518
    • InChI=1/C9H14O/c1-2-5-8-6-3-4-7-9(8)10/h2,8H,1,3-7H
    • 2-(2-propenyl)-cyclohexanon
    • 94-66-6
    • 2-Allylcyclohexanone, 97%
    • AKOS009156864
    • NSC-128921
    • CS-0204777
    • DTXSID90883283
    • A2230
    • NS00040992
    • MDL: MFCD00043548
    • インチ: 1S/C9H14O/c1-2-5-8-6-3-4-7-9(8)10/h2,8H,1,3-7H2
    • InChIKey: UPGHEUSRLZSXAE-UHFFFAOYSA-N
    • ほほえんだ: O=C1C(CC=C)CCCC1

計算された属性

  • せいみつぶんしりょう: 138.10400
  • どういたいしつりょう: 138.104
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 10
  • 回転可能化学結合数: 2
  • 複雑さ: 138
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 互変異性体の数: 3
  • 疎水性パラメータ計算基準値(XlogP): 2.1
  • トポロジー分子極性表面積: 17.1

じっけんとくせい

  • 色と性状: 淡黄色透明液体
  • 密度みつど: 0.927 g/mL at 25 °C(lit.)
  • ゆうかいてん: No date available
  • ふってん: 94°C/23mmHg(lit.)
  • フラッシュポイント: 華氏度:235.4°F
    摂氏度:113°C
  • 屈折率: n20/D 1.469(lit.)
  • すいようせい: 不溶性
  • PSA: 17.07000
  • LogP: 2.32180
  • FEMA: 2909
  • ようかいせい: 水に溶けない
  • じょうきあつ: 0.4±0.4 mmHg at 25°C

2-(prop-2-en-1-yl)cyclohexan-1-one セキュリティ情報

2-(prop-2-en-1-yl)cyclohexan-1-one 税関データ

  • 税関コード:2914299000
  • 税関データ:

    中国税関番号:

    2914299000

    概要:

    291299000.他の酸素含有基を有さない他のシクロアルカノン/シクロエノンまたはシクロテルペンノン。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:5.5%。一般関税:30.0%

    申告要素:

    製品名称、成分含有量、用途、アセトン申告包装

    要約:

    2914299000.他の酸素機能を有さない他のシクロアルキル基、シクロ生成またはシクロエーテル生成ケトン。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇税率:5.5%。一般関税:30.0%

2-(prop-2-en-1-yl)cyclohexan-1-one 価格詳細 >>

関連分類 No. Product Name Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Fluorochem
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94-66-6 95%
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£69.00 2022-03-01
Fluorochem
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TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
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¥1665.00 2024-04-15
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
SA00314-1g
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XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
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¥408.66 2022-02-24
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
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2-(prop-2-en-1-yl)cyclohexan-1-one
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¥2056.1 2023-12-06
SHANG HAI XIAN DING Biotechnology Co., Ltd.
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2-(prop-2-en-1-yl)cyclohexan-1-one
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SHANG HAI XIAN DING Biotechnology Co., Ltd.
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SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
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¥242.00 2022-01-13

2-(prop-2-en-1-yl)cyclohexan-1-one 合成方法

合成方法 1

はんのうじょうけん
リファレンス
pH optimization of nucleophilic reactions in water
King, J. F.; Rathore, R.; Lam, J. Y. L.; Guo, Z. R.; Klassen, D. F., Journal of the American Chemical Society, 1992, 114(8), 3028-33

合成方法 2

はんのうじょうけん
1.1 Reagents: Triphenylphosphine Catalysts: (T-4)-Tetrakis(triethyl phosphite-κP)nickel Solvents: Tetrahydrofuran ;  65 °C
リファレンス
Tetrakis(triethyl phosphite)nickel(0)
Whiteker, Gregory T., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1,

合成方法 3

はんのうじょうけん
1.1 Reagents: Sodium ethoxide Solvents: Ethanol ;  1 h, rt
1.2 30 min, rt; 3 - 5 h, reflux; reflux → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  2 h, rt → reflux
リファレンス
Synthesis of angularly fused (homo)triquinane-type hydantoins as precursors of bicyclic prolines
Smit, Biljana; Rodic, Marko; Pavlovic, Radoslav Z., Synthesis, 2016, 48(3), 387-393

合成方法 4

はんのうじょうけん
1.1 Reagents: Potassium hydride
1.2 Reagents: Triethylborane
1.3 -
リファレンス
Potassium hydride
Gawley, Robert E.; Zhang, Xiaojie; Wang, Qunzhao, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, 1, 1-5

合成方法 5

はんのうじょうけん
1.1 Catalysts: Cupric chloride Solvents: Acetonitrile ,  Tetrahydrofuran ,  Water
1.2 Reagents: Ammonia
リファレンス
Copper(II) chloride mediated racemization-free hydrolysis of α-alkylated ketone SAMP-hydrazones
Enders, Dieter; Hundertmark, Thomas; Lazny, Ryszard, Synthetic Communications, 1999, 29(1), 27-33

合成方法 6

はんのうじょうけん
1.1 Reagents: Lithium diisopropylamide Solvents: Ethylbenzene ,  Tetrahydrofuran ,  Heptane ;  20 min, -78 °C
1.2 -78 °C; -78 °C → rt; 0.5 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
リファレンス
Platinum(IV)-Catalyzed Synthesis of Unsymmetrical Polysubstituted Benzenes via Intramolecular Cycloaromatization Reaction
Zheng, Shuyan; Zhang, Jinghua; Shen, Zhengwu, Advanced Synthesis & Catalysis, 2015, 357(13), 2803-2808

合成方法 7

はんのうじょうけん
リファレンス
Vinylogous Wolff rearrangement. 5. Mechanistic studies
Smith, Amos B. III; Toder, Bruce H.; Richmond, Ruth; Branca, Stephen J., Journal of the American Chemical Society, 1984, 106(14), 4001-9

合成方法 8

はんのうじょうけん
1.1 Reagents: Triphenylphosphine ,  Zinc bromide Catalysts: Palladium diacetate Solvents: Dichloromethane ;  15 min, reflux
1.2 Solvents: Dichloromethane ;  5 h, reflux
リファレンス
Direct palladium-catalyzed allylic alkylations of alcohols with enamines: Synthesis of homoallyl ketones
Bouhalleb, Ghalia; Mhasni, Olfa; Poli, Giovanni; Rezgui, Farhat, Tetrahedron Letters, 2017, 58(26), 2525-2529

合成方法 9

はんのうじょうけん
1.1 Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium ,  1,1-Bis(diphenylphosphino)ferrocene Solvents: Methanol ;  1 h, rt
1.2 10 min, rt
1.3 Catalysts: Pyrrolidine ;  3 h, 20 °C
1.4 Reagents: Ammonium chloride Solvents: Water ;  cooled
リファレンス
Palladium-catalyzed allylic alkylation of simple ketones with allylic alcohols and its mechanistic study
Huo, Xiaohong; Yang, Guoqiang; Liu, Delong; Liu, Yangang; Gridnev, Ilya D.; et al, Angewandte Chemie, 2014, 53(26), 6776-6780

合成方法 10

はんのうじょうけん
1.1 Catalysts: Triphenylphosphine
リファレンス
Synthesis of γ,δ-unsaturated ketones by the intramolecular decarboxylative allylation of allyl β-keto carboxylates and alkenyl allyl carbonates catalyzed by molybdenum, nickel, and rhodium complexes
Tsuji, Jiro; Minami, Ichiro; Shimizu, Isao, Chemistry Letters, 1984, (10), 1721-4

合成方法 11

はんのうじょうけん
1.1 Solvents: 1,4-Dioxane ;  0 °C; 4 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  3 h, reflux
リファレンス
Chemoenzymatic route to optically active dihydroxy cyclopenta[b]naphthalenones; precursors for decalin-based bioactive natural products
Ozdemirhan, Devrim; Saricelik, Ozlem, Tetrahedron: Asymmetry, 2017, 28(1), 118-124

合成方法 12

はんのうじょうけん
1.1 Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium ,  1,1-Bis(diphenylphosphino)ferrocene Solvents: Methanol ;  1 h, rt
1.2 10 min, rt
1.3 Catalysts: Pyrrolidine ;  4 h, rt
1.4 Reagents: Ammonium chloride Solvents: Water ;  0 °C
リファレンス
Hydrogen-Bond-Activated Palladium-Catalyzed Allylic Alkylation via Allylic Alkyl Ethers: Challenging Leaving Groups
Huo, Xiaohong; Quan, Mao; Yang, Guoqiang; Zhao, Xiaohu; Liu, Delong; et al, Organic Letters, 2014, 16(6), 1570-1573

合成方法 13

はんのうじょうけん
1.1 Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium ,  1,1-Bis(diphenylphosphino)ferrocene Solvents: Methanol ;  1 h, rt
1.2 10 min, rt
1.3 Reagents: Pyrrolidine ;  4 h, rt
1.4 Reagents: Ammonium chloride Solvents: Water ;  cooled
リファレンス
Process for conversion C-N bond into C-C bond by Pd catalyzed allylic substitution reaction
, China, , ,

合成方法 14

はんのうじょうけん
1.1 Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium ,  1,1-Bis(diphenylphosphino)ferrocene Solvents: Methanol ;  1 h, 20 °C
1.2 10 min, 20 °C
1.3 Reagents: Pyrrolidine ;  3 h, 20 °C
1.4 Reagents: Ammonium chloride Solvents: Water ;  cooled
リファレンス
C-N Bond Cleavage of Allylic Amines via Hydrogen Bond Activation with Alcohol Solvents in Pd-Catalyzed Allylic Alkylation of Carbonyl Compounds
Zhao, Xiaohu; Liu, Delong; Guo, Hui; Liu, Yangang; Zhang, Wanbin, Journal of the American Chemical Society, 2011, 133(48), 19354-19357

合成方法 15

はんのうじょうけん
1.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ,  Hexamethylphosphoramide
1.2 Reagents: Methyllithium
1.3 -
リファレンス
Alkylation and silylation of the aluminum enolates generated by hydroalumination of α,β-unsaturated carbonyl compounds
Tsuda, Tetsuo; Satomi, Hiroshi; Hayashi, Toshio; Saegusa, Takeo, Journal of Organic Chemistry, 1987, 52(3), 439-43

合成方法 16

はんのうじょうけん
1.1 Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Dimethyl sulfoxide
1.2 -
1.3 -
1.4 Catalysts: DL-Proline ;  20 h, 70 °C
リファレンス
Dual palladium- and proline-catalyzed allylic alkylation of enolizable ketones and aldehydes with allylic alcohols
Usui, Ippei; Schmidt, Stefan; Breit, Bernhard, Organic Letters, 2009, 11(6), 1453-1456

合成方法 17

はんのうじょうけん
1.1 Reagents: p-Toluenesulfonic acid Solvents: Toluene
リファレンス
2-Allylcyclohexanone
Howard, W. L.; Lorette, N. B., Organic Syntheses, 1962, 42, 14-16

合成方法 18

はんのうじょうけん
1.1 Reagents: Potassium hydride Solvents: Tetrahydrofuran ;  rt
1.2 Reagents: Triethylborane ;  rt
1.3 rt
1.4 Reagents: Sodium hydroxide Solvents: Water
リファレンス
Triethylborane
Yamamoto, Yoshinori; Yoshimitsu, Takehiko; Wood, John L.; Schacherer, Laura Nicole, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, 1, 1-16

合成方法 19

はんのうじょうけん
1.1 Reagents: p-Toluenesulfonic acid Solvents: 2,2-Dimethoxypropane ;  150 °C
リファレンス
An epoxide ring-opening approach for a short and stereoselective synthesis of icetexane diterpenoids
Carita, Adriana; Burtoloso, Antonio C. B., Tetrahedron Letters, 2010, 51(4), 686-688

合成方法 20

はんのうじょうけん
1.1 Solvents: Benzene
リファレンス
A new route to the prostaglandin skeleton via radical alkylation. Synthesis of 6-oxoprostaglandin E1
Toru, Takeshi; Yamada, Yoshio; Ueno, Toshio; Maekawa, Eturo; Ueno, Yoshio, Journal of the American Chemical Society, 1988, 110(14), 4815-17

2-(prop-2-en-1-yl)cyclohexan-1-one Raw materials

2-(prop-2-en-1-yl)cyclohexan-1-one Preparation Products

2-(prop-2-en-1-yl)cyclohexan-1-one サプライヤー

Amadis Chemical Company Limited
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:94-66-6)2-(prop-2-en-1-yl)cyclohexan-1-one
注文番号:A845038
在庫ステータス:in Stock
はかる:10g/50g/25g/5g
清らかである:99%
最終更新された価格情報:Friday, 30 August 2024 07:04
価格 ($):190.0/761.0/326.0/292.0
Email:sales@amadischem.com
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Amadis Chemical Company Limited
(CAS:94-66-6)2-(prop-2-en-1-yl)cyclohexan-1-one
A845038
清らかである:99%/99%/99%/99%
はかる:10g/50g/25g/5g
価格 ($):190.0/761.0/326.0/292.0
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